molecular formula C7H4ClFO B1350544 5-Chloro-2-fluorobenzaldehyde CAS No. 96515-79-6

5-Chloro-2-fluorobenzaldehyde

Cat. No.: B1350544
CAS No.: 96515-79-6
M. Wt: 158.56 g/mol
InChI Key: WDTUCEMLUHTMCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogen-exchange reaction, where this compound is produced by reacting 5-chlorobenzaldehyde with a fluorinating agent . Another method includes the Claisen-Schmidt condensation reaction, which involves the reaction of aldehydes with acetone under microwave irradiation to produce benzalacetones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen-exchange reactions using efficient fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-chloro-2-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, which are crucial for modifying the compound’s chemical properties .

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 5-Chlorobenzaldehyde

Comparison: 5-Chloro-2-fluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzaldehyde ring. This dual substitution enhances its reactivity and allows for a wider range of chemical modifications compared to its mono-substituted counterparts .

Properties

IUPAC Name

5-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTUCEMLUHTMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378576
Record name 5-Chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96515-79-6
Record name 5-Chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1.6M butyllithium in hexane (32 ml) was added anhydrous tetrahydrofuran (100 ml), and then added dropwise 2,2,6,6-tetramethylpiperidine (8.4 ml) at −70° C. or less. To the mixture was added dropwise a solution of 1-chloro-4-fluorobenzene (6.5 g) in anhydrous tetrahydrofuran (20 ml), and the mixture was stirred at −70° C. or less for 2 hours. To the mixture was added dropwise a solution of dimethylformamide (6.5 g) in tetrahydrofuran (15 ml), and the mixture was allowed to stand to warm up to 0° C. The reaction solution was poured into ice-water and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give oil of 5-chloro-2-fluorobenzaldehyde (5.1 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-fluorobenzaldehyde
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